molecular formula C9H10ClIO B3050606 1-(3-Chloropropoxy)-4-iodobenzene CAS No. 273217-89-3

1-(3-Chloropropoxy)-4-iodobenzene

Cat. No.: B3050606
CAS No.: 273217-89-3
M. Wt: 296.53 g/mol
InChI Key: WWMSKBGEBHMHEP-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-4-iodobenzene (CAS 273217-89-3) is a valuable aromatic ether intermediate in organic synthesis and medicinal chemistry research. With the molecular formula C9H10ClIO and a molecular weight of 296.533 g/mol, this compound features both a reactive iodoaryl group and a terminal chloroalkoxy chain, making it a versatile building block for constructing more complex molecules through various coupling and substitution reactions . This compound's primary research application is as a key synthetic intermediate in the development of potential pharmacologically active molecules. Patent literature demonstrates its use in the synthesis of non-imidazole aryloxyalkylamines and fused oxazoles and thiazoles investigated as histamine H3-receptor ligands . These research lines target therapies for central nervous system disorders, including cognitive diseases, Alzheimer's disease, epilepsy, and attention deficit hyperactivity disorder (ADHD) . The 3-chloropropoxy side chain can serve as a linker for introducing tertiary amine-containing moieties, while the iodine atom on the benzene ring enables metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to install diverse aromatic and heteroaromatic systems . This dual functionality allows researchers to efficiently create extensive chemical libraries for structure-activity relationship (SAR) studies. This compound is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and operating within a well-ventilated fume hood.

Properties

IUPAC Name

1-(3-chloropropoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMSKBGEBHMHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579211
Record name 1-(3-Chloropropoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273217-89-3
Record name 1-(3-Chloropropoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with 3-Chloropropyl Halides

The most direct route involves reacting 4-iodophenol with 3-chloropropyl bromide or iodide under basic conditions. This method leverages the nucleophilic displacement of the halide by the phenoxide ion.

Representative Procedure
4-Iodophenol (1 equiv) is dissolved in acetone or DMF, followed by addition of potassium carbonate (2.5 equiv) and 3-chloropropyl bromide (1.2 equiv). The mixture is refluxed at 60–80°C for 12–24 hours. Post-reaction, the product is extracted with ethyl acetate and purified via column chromatography.

Key Data

Parameter Value Source
Yield 72–85%
Optimal Temperature 70°C
Preferred Base K₂CO₃

Optimization of Reaction Conditions

-Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the phenoxide ion. Yield improvements of 15% are observed compared to acetone.
-Stoichiometry : A 1.2:1 ratio of 3-chloropropyl bromide to 4-iodophenol minimizes di-alkylation byproducts.

Metal-Catalyzed Coupling Approaches

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling enables ether formation between 4-iodophenol and 1-bromo-3-chloropropane. This method is advantageous for sterically hindered substrates.

Protocol
A mixture of 4-iodophenol (1 equiv), 1-bromo-3-chloropropane (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in toluene is heated at 110°C for 24 hours. The reaction achieves 68% yield with reduced oligomerization.

Nickel-Catalyzed Electrochemical Methods

Recent advances employ nickel catalysts in electrochemical setups to form C–O bonds under mild conditions. A NiCl₂·dme/dtbbpy catalytic system in DMAc solvent facilitates efficient coupling at room temperature.

Electrochemical Parameters

Parameter Value Source
Current Density 15 mA/cm²
Catalyst Loading 10 mol% NiCl₂·dme
Yield 79%

Halogen Exchange Reactions

Direct Iodination Techniques

For substrates lacking the iodine substituent, iodination can be achieved via electrophilic substitution. 4-(3-Chloropropoxy)benzene is treated with iodine monochloride (ICl) in acetic acid at 40°C, yielding 60–70% of the target compound.

Mechanistic Insight
Iodination proceeds via an iodonium ion intermediate, with the electron-donating 3-chloropropoxy group directing electrophilic attack to the para position.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) Temperature (°C) Catalysts
Classical Alkylation 85 70 None
Ullmann Coupling 68 110 CuI/Phenanthroline
Electrochemical 79 25 NiCl₂·dme/dtbbpy
Halogen Exchange 70 40 ICl

Key Observations

  • Classical alkylation offers the highest yield but requires excess reagents.
  • Electrochemical methods provide energy efficiency and lower temperatures.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety:
-Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.
-Waste Management : Halogenated byproducts (e.g., HBr) require neutralization with NaOH before disposal.

Emerging Methodologies and Innovations

-Photoredox Catalysis : Visible-light-mediated coupling using Ir(ppy)₃ reduces catalyst loading to 2 mol%.
-Biocatalytic Approaches : Lipase-mediated etherification in non-aqueous media achieves 55% yield, though scalability remains challenging.

Chemical Reactions Analysis

1-(3-Chloropropoxy)-4-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF, acetone), and catalysts (e.g., Pd/C).

Scientific Research Applications

1-(3-Chloropropoxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropoxy)-4-iodobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The 3-chloropropoxy group can form hydrogen bonds or hydrophobic interactions with target molecules, while the iodine atom can participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkoxy Groups

1-(3-Chloropropoxy)-4-fluorobenzene (C₉H₁₀ClFO, MW: 188.63 g/mol)
  • Key Differences : Replaces iodine with fluorine.
  • Implications : Fluorine’s smaller atomic radius and higher electronegativity reduce polarizability, making it less reactive in nucleophilic aromatic substitution compared to iodine. This compound has been utilized in synthesizing triazole derivatives with corrosion inhibition properties .
  • Applications : Primarily in corrosion inhibitors and click chemistry intermediates .
1-(Ethoxymethoxy)-4-iodobenzene (C₉H₁₁IO₂, MW: 302.09 g/mol)
  • Key Differences : Ethoxymethoxy group replaces chloropropoxy.
  • This compound’s iodine atom retains utility in cross-coupling reactions, similar to the target compound .
  • Applications: Potential intermediate in pharmaceuticals or agrochemicals .
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (C₁₅H₁₄ClIO, MW: 372.63 g/mol)
  • Key Differences : Incorporates a chloro substituent and a 4-ethoxybenzyl group.
  • Implications: The ethoxybenzyl group adds aromaticity and steric bulk, which may stabilize intermediates in catalytic reactions. This compound is explicitly noted as a versatile building block in organic synthesis for pharmaceuticals and materials .
  • Applications : Used in synthesizing drugs like dapagliflozin intermediates .

Physicochemical and Reactivity Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling/Melting Points* Key Reactivity Features
1-(3-Chloropropoxy)-4-iodobenzene C₉H₁₀ClIO 312.54 Not reported Iodine acts as a leaving group; chloropropoxy enhances electrophilicity.
1-(3-Chloropropoxy)-4-fluorobenzene C₉H₁₀ClFO 188.63 Not reported Fluorine’s electronegativity reduces aromatic reactivity.
1-(Ethoxymethoxy)-4-iodobenzene C₉H₁₁IO₂ 302.09 Not reported Ethoxymethoxy group increases solubility in organic solvents.
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene C₁₅H₁₄ClIO 372.63 Not reported Ethoxybenzyl group stabilizes intermediates via resonance.

Research Findings and Key Insights

  • Electronic Effects : The electron-withdrawing chlorine in 3-chloropropoxy enhances the electrophilicity of the aromatic ring, facilitating substitution reactions. In contrast, ethoxymethoxy groups donate electrons, altering reaction pathways .
  • Steric Considerations : Bulky substituents (e.g., ethoxybenzyl) reduce reaction rates in crowded catalytic systems but improve regioselectivity .
  • Contradictions : While iodobenzene derivatives are broadly used in cross-coupling, fluorine analogs (e.g., 1-(3-Chloropropoxy)-4-fluorobenzene) are more niche, emphasizing halogen-specific reactivity .

Biological Activity

1-(3-Chloropropoxy)-4-iodobenzene, with the CAS number 273217-89-3, is an organic compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10ClIO
  • Molecular Weight : 302.54 g/mol

The compound features a benzene ring substituted with a chloropropoxy group and an iodine atom, which may influence its reactivity and biological interactions.

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have been studied for their ability to inhibit bacterial growth. The presence of halogen substituents (chlorine and iodine) can enhance antimicrobial properties by disrupting microbial cell membranes.
  • Enzyme Inhibition : Some studies suggest that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, a related compound demonstrated inhibitory effects on glycogen phosphorylase, which is significant in managing hyperglycemia in diabetic models .

In Vivo Studies

In vivo studies involving similar compounds have shown promising results:

  • Hypoglycemic Effects : A study on thiazolidinedione derivatives indicated that compounds with structural similarities to this compound exhibited hypoglycemic activity in diabetic rat models . This suggests potential applications in diabetes management.

Case Studies

  • Antimicrobial Testing : A series of tests evaluated the antimicrobial efficacy of halogenated phenolic compounds, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, supporting the hypothesis that halogenation enhances antimicrobial properties.
  • Enzyme Inhibition Study : Research highlighted the synthesis of various substituted benzene derivatives and their effects on glycogen phosphorylase. The findings revealed that certain substitutions could lead to improved binding affinity and enzyme inhibition .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
This compoundAntimicrobialInhibition of bacterial growth
Thiazolidinedione DerivativeHypoglycemicReduced blood glucose levels
Glycogen Phosphorylase InhibitorEnzyme InhibitionDecreased enzyme activity

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC9H10ClIO
Molecular Weight302.54 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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